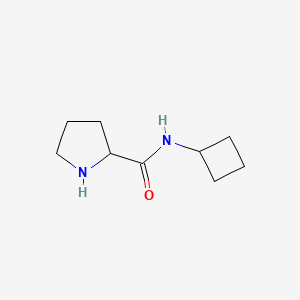

N-cyclobutylpyrrolidine-2-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H16N2O |

|---|---|

Peso molecular |

168.24 g/mol |

Nombre IUPAC |

N-cyclobutylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12) |

Clave InChI |

RRRVTGPKTIGYAZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)NC(=O)C2CCCN2 |

Origen del producto |

United States |

Synthetic Pathways and Chemical Modification Strategies for N Cyclobutylpyrrolidine 2 Carboxamide

Diverse Methodologies for Core N-cyclobutylpyrrolidine-2-carboxamide Synthesis

The construction of the this compound core relies on foundational principles of organic synthesis, emphasizing stereochemical control, route efficiency, and robust bond-forming reactions.

Stereoselective Synthesis Approaches to Pyrrolidine-2-carboxamides

The pyrrolidine-2-carboxamide (B126068) scaffold is a common motif in medicinal chemistry, and its synthesis often leverages the chirality of proline. Stereoselective methods are paramount to ensure the desired biological activity and can be broadly classified into two categories: those that utilize a pre-existing chiral pyrrolidine (B122466) ring and those that construct the ring from acyclic precursors.

The most common approach utilizes the "chiral pool," with L-proline or D-proline serving as an inexpensive and readily available starting material. This strategy inherently sets the stereochemistry at the C2 position. The synthesis then primarily focuses on the formation of the amide bond with cyclobutylamine (B51885), a process that typically does not affect the existing stereocenter.

Alternatively, stereoselective synthesis can be achieved through the cyclization of acyclic compounds. Methods such as 1,3-dipolar cycloadditions of azomethine ylides or intramolecular Michael additions can be rendered enantioselective through the use of chiral catalysts or auxiliaries. These methods offer flexibility in introducing substituents on the pyrrolidine ring but are often more complex than chiral pool approaches. For instance, highly substituted α-alkenyl-α-aminoesters can undergo smooth 5-endo iodocyclisations to yield substituted proline derivatives with moderate stereoselectivity. organic-chemistry.org

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed in the synthesis of this compound and its analogues.

A convergent synthesis is the most direct route to the target compound itself. This approach involves the preparation of two key fragments separately: a protected proline derivative (such as N-Boc-L-proline) and cyclobutylamine. These two fragments are then joined in a final step, typically through an amide coupling reaction. This strategy is highly efficient for producing the specific target molecule.

A divergent synthesis , on the other hand, is more suited for generating a library of related analogues for structure-activity relationship (SAR) studies. acs.org In this approach, a common intermediate, such as a suitably protected proline derivative, is synthesized first. This intermediate can then be reacted with a variety of different amines (including cyclobutylamine) to produce a range of N-substituted pyrrolidine-2-carboxamides. Furthermore, a core N-substituted pyrrolidine scaffold can be synthesized and then subjected to various functionalization reactions on the pyrrolidine ring, allowing for the creation of a diverse set of molecules from a single precursor. nih.gov

N-Alkylation and Amide Bond Formation Strategies

The critical step in synthesizing this compound is the formation of the amide bond between the carboxylic acid of the pyrrolidine ring and the primary amine of cyclobutylamine. This transformation is a cornerstone of peptide chemistry and can be accomplished through several reliable methods. researchgate.netglobethesis.com

The most common strategy involves the activation of the carboxylic acid group of a protected proline derivative. This can be achieved using a variety of coupling agents. The activated acid is then reacted with cyclobutylamine to form the desired amide. A two-step, one-pot amidation can also be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the amine. nih.govresearchgate.net Chemoenzymatic approaches, utilizing adenylating enzymes to activate the carboxylic acid, also represent a viable method for forming the amide bond under mild conditions. nih.gov

The term "N-alkylation" in this context primarily refers to the formation of the bond between the amide nitrogen and the cyclobutyl group, which is achieved through the amidation reaction. Direct alkylation of a primary pyrrolidine-2-carboxamide with a cyclobutyl halide is a less common and often less efficient approach for creating this specific secondary amide.

| Reagent/Method | Description | Typical Conditions |

| Carbodiimides (e.g., EDC, DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate, which readily reacts with the amine. Often used with additives like HOBt or DMAP to suppress side reactions and improve efficiency. | EDC, HOBt, DMAP, in an inert solvent like DCM or DMF at 0°C to room temperature. |

| Acyl Halide Formation | The carboxylic acid is converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl halide is then treated with the amine. | SOCl₂ or (COCl)₂ in an inert solvent, followed by addition of amine, often with a non-nucleophilic base like triethylamine. |

| Phosphonium (B103445) Reagents (e.g., BOP, PyBOP) | These reagents activate the carboxylic acid by forming a phosphonium ester, which is highly reactive towards amines. | BOP or PyBOP, a tertiary amine base (e.g., DIPEA) in a solvent like DMF. |

| Enzymatic Coupling | Adenylating enzymes can activate the carboxyl group of the amino acid, which then undergoes nucleophilic substitution by the amine. | Utilizes specific enzymes like TycA-A in an aqueous buffer system. |

Post-Synthetic Derivatization and Analog Generation of this compound Scaffolds

Once the core this compound scaffold is assembled, it can be further modified to create a diverse range of analogues. These modifications can target the amide nitrogen or the pyrrolidine ring itself.

Strategies for Amide Nitrogen Modification

Modification of the secondary amide nitrogen in the this compound scaffold is a challenging but feasible transformation. Direct N-alkylation of secondary amides typically requires harsh conditions due to the low nucleophilicity of the amide nitrogen. However, protocols have been developed that enable this functionalization.

One approach involves the deprotonation of the amide N-H with a strong base followed by reaction with an alkyl halide. Milder, more recent methods utilize transition metal catalysts or specific activating agents. For instance, a mild protocol using K₃PO₄ in acetonitrile (B52724) has been shown to facilitate the alkylation of secondary amides with alkyl halides, avoiding the need for strong bases or metal catalysts. acs.orgescholarship.org Another innovative approach is the iridium-catalyzed reductive alkylation, which allows for the functionalization of secondary amides to yield tertiary amines. nih.gov These methods could potentially be applied to introduce further diversity at the amide nitrogen position of the this compound scaffold.

Pyrrolidine Ring Functionalization Techniques

The pyrrolidine ring offers multiple sites for post-synthetic modification, primarily through the functionalization of its C-H bonds. Transition metal-catalyzed C-H activation has emerged as a powerful tool for selectively introducing substituents at otherwise unreactive positions. acs.org

These reactions often employ a directing group, which can be the amide moiety itself or an auxiliary group attached to the pyrrolidine nitrogen, to guide a metal catalyst to a specific C-H bond. Palladium catalysis is frequently used for this purpose. For example, using an aminoquinoline directing group attached to the pyrrolidine-3-carboxylic acid, selective arylation at the C4 position can be achieved. acs.org Similarly, C-H functionalization at the C2 and C3 positions of proline derivatives has been reported. nih.gov

The choice of catalyst, directing group, and reaction conditions can control the regioselectivity of the functionalization, allowing for the targeted synthesis of 2-, 3-, 4-, or 5-substituted analogues. This strategy enables the late-stage introduction of diverse functional groups, which is highly valuable for medicinal chemistry programs. nih.gov

| Position | Method | Catalyst/Reagents | Directing Group | Outcome |

| C2 (α-position) | Enantioselective lithiation followed by Negishi coupling | s-BuLi/(-)-sparteine, then ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄ | N-Boc | α-Arylation of the pyrrolidine ring. acs.orgresearchgate.net |

| C3-position | Directed C-H Arylation | Palladium Catalyst | Aminoquinoline or Methoxyaminoquinoline | Direct introduction of aryl groups at the C3 position. nih.gov |

| C4-position | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, K₂CO₃ | Aminoquinoline at C3 | Regio- and stereoselective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org |

| C3-position | 1,4-Conjugate Addition | Cu-catalyzed Grignard reagent addition | N-protected 2,3-dehydroproline ester | Synthesis of trans-3-substituted proline derivatives. acs.org |

Cyclobutyl Moiety Derivatization Approaches

The derivatization of the cyclobutyl moiety in this compound offers a strategic avenue for modifying the compound's physicochemical and pharmacological properties. The unique puckered structure of the cyclobutane (B1203170) ring provides a three-dimensional scaffold that can be exploited in drug design. nih.gov The introduction of various functional groups onto the cyclobutyl ring can influence factors such as metabolic stability, lipophilicity, and target binding interactions.

One common approach to derivatization involves the synthesis of substituted cyclobutane precursors prior to their coupling with the pyrrolidine-2-carboxamide core. For instance, functionalized cyclobutylamines or cyclobutanecarboxylic acids can be prepared and then used as starting materials. A notable strategy is the conversion of cyclobutanecarboxylic acids to trifluoromethyl-cyclobutanes. acs.org This transformation can be achieved by reacting the carboxylic acid with sulfur tetrafluoride, a method that has been successfully applied to a variety of substituted cyclobutane carboxylic acids, yielding the corresponding trifluoromethyl derivatives in good yields. acs.org The introduction of a trifluoromethyl group can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and metabolic stability.

Another avenue for derivatization is the direct functionalization of a pre-existing cyclobutyl ring on the this compound molecule, although this can be more challenging due to the relative inertness of the carbocycle. nih.gov However, advances in C-H activation chemistry may provide future pathways for such direct modifications.

The following table outlines potential derivatization strategies for the cyclobutyl moiety, based on established synthetic methodologies for cyclobutane-containing compounds.

| Derivatization Strategy | Precursor | Reagents and Conditions | Resulting Functional Group | Potential Impact |

| Trifluoromethylation | Substituted cyclobutanecarboxylic acid | Sulfur tetrafluoride (SF4) | Trifluoromethyl (-CF3) | Increased lipophilicity and metabolic stability |

| Hydroxylation | Cyclobutene | Hydroboration-oxidation (e.g., BH3-THF, then H2O2, NaOH) | Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding |

| Amination | Cyclobutanone | Reductive amination (e.g., NH3, NaBH3CN) | Amino (-NH2) | Introduction of a basic center, potential for salt formation |

| Alkylation | Cyclobutyl Grignard reagent | Alkyl halides (e.g., CH3I) | Alkyl group (e.g., -CH3) | Increased steric bulk and lipophilicity |

These derivatization approaches allow for the systematic exploration of the structure-activity relationship (SAR) of this compound analogs, enabling the fine-tuning of their properties for specific applications. The choice of derivatization strategy will depend on the desired molecular modifications and the compatibility of the reagents with the pyrrolidine-2-carboxamide core.

Yield Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the yield and reaction efficiency is a critical aspect of the synthesis of this compound. The primary reaction for the formation of this compound is the amide bond formation between a proline derivative and cyclobutylamine. qyaobio.comresearchgate.net Several factors can influence the efficiency of this reaction, including the choice of coupling reagents, reaction conditions, and purification methods.

A common method for forming the amide bond is the use of coupling reagents that activate the carboxylic acid group of proline. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. researchgate.net The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being common choices.

To maximize the yield, it is important to carefully control the reaction temperature, typically starting at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature. The stoichiometry of the reactants, including the coupling agents and the amine, should be carefully optimized to ensure complete conversion of the limiting reagent.

The following table summarizes various conditions that can be optimized for the synthesis of this compound, along with their potential impact on reaction efficiency and yield.

| Parameter | Options | Potential Impact on Yield and Efficiency |

| Proline Derivative | L-Proline, N-Boc-L-proline | Use of N-protected proline can prevent side reactions and improve solubility. |

| Coupling Reagent | DCC, EDC, HATU, HBTU | Different coupling reagents have varying efficiencies and side product profiles. |

| Additive | HOBt, HOAt | Additives can suppress racemization and improve reaction rates. |

| Solvent | DCM, DMF, THF | Solvent polarity can affect reaction rates and solubility of reactants. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A non-nucleophilic base is often required to neutralize acid byproducts. |

| Temperature | 0 °C to room temperature | Lower temperatures can minimize side reactions. |

| Reaction Time | 2 - 24 hours | Monitoring the reaction by TLC or LC-MS can determine the optimal time. |

| Purification Method | Column chromatography, recrystallization | The choice of purification method affects the final yield and purity. |

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis of N Cyclobutylpyrrolidine 2 Carboxamide

Conformational Analysis of the Pyrrolidine (B122466) Ring System and Cyclobutyl Moiety

The pyrrolidine ring, a core component of the amino acid proline, is not planar. To alleviate torsional strain, it adopts puckered conformations. acs.orgnih.gov These are typically described by two predominant, low-energy envelope or "pucker" modes, where one atom deviates from the plane formed by the other four. nih.gov The puckering is often defined relative to the position of the C4 atom (Cγ), leading to Cγ-exo ("up") and Cγ-endo ("down") conformers. acs.orgacs.org The equilibrium between these conformers is dynamic and can be significantly influenced by the nature and stereochemistry of substituents on the ring. nih.govnih.gov In the case of N-cyclobutylpyrrolidine-2-carboxamide, the carboxamide group at the C2 position plays a crucial role in determining the favored pucker of the pyrrolidine ring.

Similarly, the cyclobutyl moiety avoids a planar conformation, which would impose significant angle strain (90° bond angles instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. maricopa.edulibretexts.org To minimize these strains, cyclobutane (B1203170) and its derivatives adopt a puckered or "butterfly" conformation. saskoer.cadalalinstitute.com This conformation reduces torsional strain at the cost of a slight increase in angle strain, with bond angles around 88°. libretexts.org The cyclobutyl ring undergoes rapid ring inversion between two equivalent puckered conformations. saskoer.ca When substituted, as in this compound, the substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions. researchgate.net The linkage to the relatively bulky pyrrolidine-2-carboxamide (B126068) group would be expected to create a significant energetic preference for one puckered conformation over the other.

Stereochemical Aspects and Chiral Recognition Studies

The structure of this compound possesses a stereogenic center at the C2 position of the pyrrolidine ring, the carbon atom to which the cyclobutylcarboxamide group is attached. This inherent chirality means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific spatial arrangement of the carboxamide group (either projecting out of the plane or into it) is fundamental to its interaction with other chiral entities.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.govnih.gov This principle is fundamental in many biological processes and analytical techniques like chiral chromatography. mdpi.com For this compound, its enantiomers would be expected to exhibit differential binding affinities to chiral receptors, such as proteins or chiral stationary phases. The mechanism of recognition often relies on establishing multiple simultaneous non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π interactions). The distinct three-dimensional arrangement of the pyrrolidine ring, the amide group (which can act as a hydrogen bond donor and acceptor), and the cyclobutyl group provides the necessary framework for such diastereomeric interactions with a chiral selector.

Studies on similar chiral molecules often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or titration experiments to quantify the differences in interaction strength between enantiomers and a chiral host. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to model the intermolecular interactions of the transient diastereomeric complexes and predict which enantiomer will bind more strongly, thus providing insight into the basis of chiral recognition. csic.es

Advanced Spectroscopic Characterization for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of this compound.

¹H NMR: The proton NMR spectrum would provide key information. The chemical shifts of the protons on the pyrrolidine and cyclobutyl rings would confirm their aliphatic nature. The proton at the C2 chiral center would appear as a distinct multiplet. Crucially, the vicinal coupling constants (³JHH) between protons on adjacent carbons within the pyrrolidine ring can be used to determine the ring's puckering conformation in solution. acs.org

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule, including the characteristic downfield signal for the amide carbonyl carbon (typically 170-180 ppm).

2D NMR: Advanced two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space proximities between protons, providing critical data on the relative orientation of the cyclobutyl and pyrrolidine rings with respect to each other. Variable-temperature (VT-NMR) studies could also be employed to investigate the energy barriers associated with ring inversions and rotation around the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyrrolidine C=O | - | ~175 | Amide carbonyl carbon. |

| Pyrrolidine C2 (CH) | ~3.5 - 4.0 | ~60 | Chiral center, alpha to N and C=O. |

| Pyrrolidine C3 (CH₂) | ~1.8 - 2.2 | ~30 | Diastereotopic protons. |

| Pyrrolidine C4 (CH₂) | ~1.7 - 2.1 | ~25 | Diastereotopic protons. |

| Pyrrolidine C5 (CH₂) | ~3.0 - 3.5 | ~47 | Diastereotopic protons, alpha to N. |

| Pyrrolidine N-H | ~7.5 - 8.5 | - | Broad signal, chemical shift is solvent dependent. |

| Cyclobutyl Cα (CH) | ~3.8 - 4.3 | ~48 | Methine proton adjacent to amide nitrogen. |

| Cyclobutyl Cβ (CH₂) | ~1.9 - 2.3 | ~31 | Diastereotopic protons. |

| Cyclobutyl Cγ (CH₂) | ~1.6 - 1.9 | ~15 | Single signal for the two equivalent methylene (B1212753) groups. |

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and probing the structure of this compound. Using a soft ionization method like Electrospray Ionization (ESI), the molecule would be detected as a protonated molecular ion, [M+H]⁺, confirming its molecular mass of 168.24 g/mol .

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion would induce fragmentation, providing a structural fingerprint. The fragmentation pathways would likely involve the weakest bonds and the formation of stable fragments. Key fragmentation processes would include:

Amide Bond Cleavage: Scission of the C(O)-NH bond or the N-cyclobutyl bond.

Ring Opening: Fragmentation of the pyrrolidine or cyclobutyl rings.

Neutral Loss: Loss of small, stable molecules like water or ammonia.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺)

| Precursor m/z | Predicted Fragment m/z | Proposed Fragment Identity/Loss |

|---|---|---|

| 169.14 | 114.09 | [M+H - C₄H₇]⁺; Loss of cyclobutyl radical followed by H rearrangement. |

| 169.14 | 97.08 | [Pyrrolidine-2-carbonyl]⁺ ion. |

| 169.14 | 83.09 | [Cyclobutylamino]⁺ ion fragment. |

| 169.14 | 70.07 | [C₄H₈N]⁺; Fragment from pyrrolidine ring cleavage (e.g., iminium ion). |

| 169.14 | 56.06 | [C₄H₈]⁺; Cyclobutene cation radical from charge-remote fragmentation. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra would be dominated by vibrations associated with the secondary amide group and the aliphatic C-H bonds of the rings.

FT-IR Spectroscopy: The FT-IR spectrum would clearly show the presence of the amide linkage. A sharp absorption band around 3300 cm⁻¹ would correspond to the N-H stretching vibration. The highly characteristic Amide I band (primarily C=O stretching) would appear as a strong absorption around 1640-1670 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) would be found near 1550 cm⁻¹. hilarispublisher.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While the C=O stretch is also visible in Raman, the spectrum is often dominated by the symmetric vibrations of the non-polar hydrocarbon backbone. The C-H stretching vibrations of the pyrrolidine and cyclobutyl rings would give strong signals in the 2850-3000 cm⁻¹ region. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong, Sharp |

| C-H Stretch (aliphatic) | CH, CH₂ | 2850 - 2980 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1640 - 1670 | Very Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1530 - 1570 | Strong |

| CH₂ Scissoring/Bending | CH₂ | 1440 - 1470 | Medium |

| C-N Stretch | Amine/Amide | 1200 - 1350 | Medium |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov Provided that a suitable single crystal can be grown, this technique yields an atomic-resolution model of the molecule.

The resulting crystallographic data would provide unambiguous confirmation of:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the molecular connectivity.

Conformation: The exact puckering of both the pyrrolidine and cyclobutyl rings and the torsion angles that define their relative orientation.

Stereochemistry: Absolute confirmation of the (R) or (S) configuration at the C2 chiral center (if a chiral starting material is used or resolved).

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice. This would prominently feature intermolecular hydrogen bonds, where the amide N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule, likely forming chains or dimeric motifs that stabilize the crystal structure. nih.gov This data is invaluable for understanding the solid-state properties of the compound.

Molecular Interactions and Biological Target Engagement of N Cyclobutylpyrrolidine 2 Carboxamide Pre Clinical, Non Human Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

Specific studies detailing the in vitro receptor binding affinity and selectivity profile of N-cyclobutylpyrrolidine-2-carboxamide are not available in the reviewed scientific literature.

Investigation of Ligand-Receptor Interactions and Allosteric Modulation

There is no available research investigating the specific ligand-receptor interactions or potential allosteric modulatory effects of this compound on any known biological targets.

Enzyme Inhibition/Activation Kinetics and Mechanisms

Data from studies on the enzyme inhibition or activation kinetics and the corresponding mechanisms for this compound could not be located. While general principles of enzyme inhibition, including competitive, noncompetitive, and uncompetitive mechanisms, are well-established, they cannot be specifically applied to this compound without experimental data. nih.govkhanacademy.orglibretexts.org

Ion Channel Modulation Studies (if applicable)

No studies were found that investigated the effects of this compound on the function of ion channels.

Cellular Pathway Perturbation and Signaling Cascade Analysis (Cell-based Assays)

Information regarding the perturbation of cellular pathways or analysis of signaling cascades resulting from treatment with this compound in cell-based assays is not available.

Investigation of Intracellular Signaling Pathways (e.g., Kinase Inhibition, Apoptosis Induction)

There are no specific preclinical studies that document the effects of this compound on intracellular signaling pathways, such as kinase inhibition or the induction of apoptosis. Research on other, distinct carboxamide-containing molecules has shown activities such as kinase inhibition and apoptosis induction, but these findings are specific to those compounds and cannot be extrapolated. nih.govnih.govresearchgate.net

Impact on Gene Expression and Protein Synthesis in Model Systems

The impact of this compound on gene expression and protein synthesis in any model system has not been reported in the available scientific literature.

Preclinical In Vivo Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and publicly accessible databases, no specific preclinical in vivo research findings for the chemical compound this compound were identified. The requested information regarding its effects on the central nervous system, peripheral systemic activity in animal models, and its pharmacokinetic profile in non-human species is not available in the public domain.

The structured article focusing on the "" cannot be generated due to the absence of published studies that fit the specific requirements of the outlined sections:

Pre-clinical In Vivo Studies in Model Organisms (Non-human)

Pharmacokinetic Profiling in Pre-clinical Species (e.g., absorption, distribution, metabolism, excretion, excluding human data)

While research exists for other molecules containing a pyrrolidine-2-carboxamide (B126068) scaffold, the strict adherence to the subject compound "this compound" and the specific in vivo data points requested prevents the creation of a scientifically accurate and non-speculative article. Without foundational preclinical data, any attempt to generate the requested content would fall outside the scope of established scientific findings.

Structure Activity Relationships Sar and Ligand Design Principles for N Cyclobutylpyrrolidine 2 Carboxamide Analogs

Elucidation of Key Pharmacophoric Elements within the N-cyclobutylpyrrolidine-2-carboxamide Scaffold

A pharmacophore model for the this compound scaffold identifies the essential structural features required for molecular recognition and biological activity. The scaffold itself is composed of three key moieties: the pyrrolidine (B122466) ring, the carboxamide linker, and the N-cyclobutyl group, each contributing distinct pharmacophoric features.

Hydrogen Bonding Region: The carboxamide functionality (-CONH-) is a critical pharmacophoric element, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen C=O). nih.gov In studies of related pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis's enoyl acyl carrier protein reductase (InhA), the carbonyl oxygen was found to form a key hydrogen-bonding network with the catalytic residue Tyr158 and the NAD+ cofactor. nih.gov This type of dual hydrogen bond interaction appears to be a conserved feature for this class of compounds, anchoring the ligand within the active site of its target. nih.gov

3D Scaffold and Stereochemistry: The five-membered pyrrolidine ring provides a rigid, three-dimensional scaffold that correctly orients the other functional groups for optimal interaction with a biological target. researchgate.net The sp³-hybridized carbons of the saturated ring allow for increased 3D coverage compared to planar aromatic systems, enabling efficient exploration of pharmacophore space. researchgate.net The stereochemistry at the C-2 position, where the carboxamide is attached, is crucial. The spatial orientation of substituents on the pyrrolidine ring can significantly alter the biological profile due to different binding modes with enantioselective proteins. researchgate.net

Hydrophobic Region: The N-cyclobutyl group primarily serves as a hydrophobic feature. This moiety is expected to occupy a hydrophobic pocket within the target's binding site, contributing to binding affinity through van der Waals interactions. The size, shape, and conformational rigidity of the cyclobutyl ring are important determinants of the effectiveness of this hydrophobic interaction.

Impact of Pyrrolidine Ring Substituents on Biological Activity

Modifications to the pyrrolidine ring have a profound impact on the biological activity of this compound analogs. The position, nature, and stereochemistry of substituents can modulate potency, selectivity, and pharmacokinetic properties.

The stereogenicity of the carbon atoms in the pyrrolidine ring is a significant feature; different stereoisomers and the spatial orientation of substituents can result in varied biological profiles due to distinct binding modes with target proteins. researchgate.net For instance, in a series of pyrrolidine pentamine derivatives, modifications of functionalities and stereochemistry at five different locations (R1–R5) on the scaffold had varying effects on inhibitory properties. mdpi.comnih.gov While some alterations led to a loss of activity, others offered potential for optimization. mdpi.com

Substituents at the C-2 position can influence the basicity of the pyrrolidine nitrogen, which can be a key factor in target engagement. chemicalbook.com In the development of GABA transport inhibitors from 2-substituted pyrrolidine-2-yl-acetic acids, substitutions with alkyl, hydroxy, and amino groups at the 2-position were used to modulate activity and selectivity for specific transporter proteins. mdpi.com

The following table summarizes hypothetical SAR data for pyrrolidine ring substituents based on general findings in the literature, illustrating how different substitutions could affect inhibitory concentration (IC50).

| Compound ID | Pyrrolidine Ring Substituent (Position) | Target Activity (IC50, nM) | Notes |

| Parent | None | 150 | Baseline activity of this compound. |

| Analog A | 4-fluoro (axial) | 75 | Fluorine substitution in an axial position may enhance binding through favorable interactions. |

| Analog B | 4-fluoro (equatorial) | 200 | Different stereochemistry at C4 leads to decreased activity, highlighting the importance of substituent orientation. researchgate.net |

| Analog C | 3-hydroxy | 120 | Introduction of a polar group can improve solubility and introduce new hydrogen bonding opportunities. |

| Analog D | 4,4-dimethyl | 500 | Bulky substituents may introduce steric hindrance, negatively impacting binding affinity. |

| Analog E | 3-phenyl | 95 | Aromatic substituents can engage in additional hydrophobic or π-stacking interactions. rsc.org |

Role of the Cyclobutyl Moiety in Target Interaction and Activity

The cyclobutyl group attached to the carboxamide nitrogen is a key determinant of the molecule's interaction with its biological target. Its primary role is to function as a hydrophobic anchor, occupying a complementary nonpolar pocket in the receptor or enzyme active site. The specific size and shape of this moiety are critical for achieving optimal van der Waals contacts and maximizing binding affinity.

The choice of a cyclobutyl ring over other alkyl groups, such as linear butyl or a bulkier tert-butyl, is often a strategic decision in ligand design. The cyclobutyl group offers a degree of conformational rigidity that is absent in acyclic chains, which can reduce the entropic penalty upon binding. This rigidity helps to lock the molecule into a bioactive conformation.

Contribution of the Carboxamide Functionality to Activity and Selectivity

The carboxamide linkage is a cornerstone of the this compound scaffold, contributing significantly to both binding affinity and the structural integrity of the molecule. This functional group is prevalent in a vast number of biologically active compounds due to its unique chemical properties. drughunter.comresearchgate.net

The primary contribution of the carboxamide group is its ability to form specific and directional hydrogen bonds. unina.it The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are fundamental to the molecular recognition process, anchoring the ligand in the correct orientation within the binding site. nih.govresearchgate.net The strength and geometry of these hydrogen bonds are often critical for high-affinity binding and can be a deciding factor in the selectivity of a compound for its intended target over other proteins.

Beyond hydrogen bonding, the planar nature of the amide bond introduces a degree of rigidity into the molecule. This planarity restricts rotation around the C-N bond, reducing the number of available conformations and thereby lowering the entropic cost of binding. This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in binding affinity. The carboxamide fragment can also act as a mimic of a peptide bond, making it particularly effective for targeting enzymes that process peptide substrates, such as proteases. researchgate.net

Design and Synthesis of this compound Analogs for SAR Exploration

The rational design and synthesis of analogs are central to exploring the SAR of the this compound scaffold. A common synthetic strategy begins with a chiral precursor, typically (S)-proline or (R)-proline, to establish the stereochemistry at the C-2 position of the pyrrolidine ring. nih.gov

A general synthetic route could involve the following key steps:

Amide Coupling: The carboxylic acid of a protected proline derivative is coupled with cyclobutylamine (B51885) using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to form the N-cyclobutyl carboxamide.

Deprotection: Removal of the protecting group on the pyrrolidine nitrogen yields the core this compound scaffold.

To conduct a thorough SAR exploration, analogs are designed by systematically modifying each component of the molecule:

Pyrrolidine Ring Analogs: Substituted proline derivatives (e.g., 4-hydroxyproline, 3-fluoroproline) can be used as starting materials to introduce functionality onto the pyrrolidine ring. nih.govorganic-chemistry.org This allows for the investigation of how polarity, sterics, and electronics at specific positions on the ring affect activity.

N-Alkyl Group Variation: Cyclobutylamine can be replaced with a variety of other primary amines (e.g., propylamine, cyclopentylamine, benzylamine) during the amide coupling step. This helps to probe the size and nature of the hydrophobic pocket in the target binding site.

Carboxamide Modification: The properties of the carboxamide linker itself can be modified. For instance, N-methylation of the amide nitrogen removes the hydrogen bond donor capability, which can clarify the importance of this interaction. Furthermore, the amide can be replaced with bioisosteres, such as sulfonamides or ureas, to explore alternative binding modes and physicochemical properties. drughunter.comnih.gov

Through the iterative process of designing, synthesizing, and testing these analogs, a comprehensive SAR model can be constructed. nih.gov This model is invaluable for guiding the optimization of lead compounds to produce candidates with superior potency, selectivity, and drug-like properties.

Computational Chemistry and Molecular Modeling Studies of N Cyclobutylpyrrolidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-cyclobutylpyrrolidine-2-carboxamide. nih.govlp.edu.ua These methods, such as Density Functional Theory (DFT), would be employed to determine the molecule's three-dimensional geometry, electron distribution, and orbital energies. chemrxiv.org

Key parameters that could be calculated for this compound include:

Optimized Molecular Geometry: Determining the most stable arrangement of atoms in space, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. chemrxiv.org

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Using conceptual DFT to calculate global and local reactivity indices like electronegativity, hardness, softness, and Fukui functions to predict the most reactive sites within the molecule.

These calculations would provide a foundational understanding of the molecule's inherent stability and potential to interact with other molecules.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com For this compound, this method would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

The process would involve:

Preparation of the Ligand and Receptor: Creating 3D models of this compound and a target protein of interest.

Docking Simulation: Using algorithms to fit the ligand into the binding site of the protein, exploring various conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding pocket would be analyzed in detail. nih.govresearchgate.net

Studies on similar pyrrolidine (B122466) carboxamide derivatives have utilized molecular docking to understand their binding modes with various enzymes, providing insights into their inhibitory potential. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and its complexes with biological targets over time. nih.gov MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. rsc.orgresearchgate.net

Key insights from MD simulations would include:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and how this flexibility influences its ability to bind to a receptor.

Binding Stability: Assessing the stability of the docked pose by running simulations of the ligand-protein complex and analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Binding Free Energy Calculations: Employing methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the role of the solvent.

These simulations offer a more realistic representation of the biological environment compared to the static picture provided by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, QSAR studies would be valuable for predicting the activity of new, unsynthesized compounds. nih.gov

A typical QSAR study involves:

Data Set Preparation: Compiling a set of structurally related molecules with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Development and Validation: Using statistical methods to build a model that correlates the descriptors with the biological activity. The model's predictive power is then rigorously validated. researchgate.net

Studies on other carboxamide derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent compounds. nih.gov

De Novo Design Strategies based on this compound Scaffold

De novo design involves the computational creation of novel molecules with desired properties, often starting from a basic scaffold or a known binding site. nih.govmdpi.com The this compound structure could serve as a starting point or scaffold for designing new molecules with potentially improved activity or other desirable properties.

This process might involve:

Scaffold Hopping: Replacing the core pyrrolidine carboxamide structure with other chemical moieties that maintain the key interaction features.

Fragment-Based Growth: "Growing" new functional groups from the this compound scaffold to optimize interactions within a target's binding pocket.

Computational studies on pyrrolidine carboxamides have demonstrated the use of de novo design to propose new analogs with potentially enhanced inhibitory activity against specific targets. nih.gov

Advanced Analytical and Bioanalytical Methodologies in N Cyclobutylpyrrolidine 2 Carboxamide Research

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, SFC)

Chromatographic methods are fundamental in the pharmaceutical sciences for the separation, identification, and quantification of compounds. For N-cyclobutylpyrrolidine-2-carboxamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are invaluable tools for assessing purity and resolving isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for purity profiling. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is often achieved using a UV detector, as the amide and pyrrolidine (B122466) moieties may exhibit some UV absorbance. For chiral separations, specialized chiral stationary phases (CSPs) can be employed to resolve the enantiomers of this compound. The choice of CSP and mobile phase composition is critical for achieving optimal enantiomeric resolution. For instance, polysaccharide-based chiral stationary phases have shown success in separating similar carboxamide compounds nih.gov.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and structural information, which is beneficial for impurity identification mdpi.comresearchgate.net. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both analytical and preparative separations, particularly for chiral compounds shimadzu.comnih.gov. It offers advantages over HPLC and GC, including faster analysis times and reduced organic solvent consumption. For this compound, SFC with a chiral stationary phase can provide excellent enantiomeric separation shimadzu.comnih.gov. The mobile phase typically consists of supercritical carbon dioxide with a polar organic modifier like methanol (B129727) or ethanol. Additives such as amines or acids may be included to improve peak shape and resolution researchgate.net.

| Technique | Column | Mobile Phase/Carrier Gas | Flow Rate/Pressure | Detection | Application |

|---|---|---|---|---|---|

| RP-HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 mL/min | UV at 210 nm | Purity Assessment |

| Chiral HPLC | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | Hexane:Isopropanol (90:10) | 0.8 mL/min | UV at 220 nm | Enantiomeric Purity |

| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | 1.2 mL/min | Mass Spectrometry (EI) | Impurity Profiling |

| Chiral SFC | Chiralpak AD-H (4.6 x 100 mm, 5 µm) | CO2:Methanol (85:15) | 3.0 mL/min | UV at 215 nm | Enantiomeric Separation |

Advanced Mass Spectrometry for Metabolite Identification (Pre-clinical)

In pre-clinical studies, understanding the metabolic fate of a new chemical entity is crucial. Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are indispensable for the identification and structural elucidation of metabolites nih.govnih.govresearchgate.netufl.edu. For this compound, in vitro studies using liver microsomes or hepatocytes, and in vivo studies in animal models, can be conducted to investigate its metabolic pathways.

Potential metabolic transformations of this compound could include:

Hydroxylation: Addition of a hydroxyl group to the cyclobutyl ring or the pyrrolidine ring.

N-dealkylation: Cleavage of the cyclobutyl group from the amide nitrogen.

Oxidation: Oxidation of the pyrrolidine ring.

Hydrolysis: Cleavage of the amide bond to yield cyclobutylamine (B51885) and pyrrolidine-2-carboxylic acid.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. The fragmentation of the parent compound, this compound, would likely involve cleavage of the cyclobutyl group, the amide bond, and fragmentation of the pyrrolidine ring.

| Metabolite | Metabolic Reaction | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| This compound (Parent) | - | 169.1335 | 114.0651, 86.0964, 70.0651 |

| Hydroxy-N-cyclobutylpyrrolidine-2-carboxamide | Hydroxylation | 185.1285 | 167.1179, 114.0651, 86.0964 |

| Pyrrolidine-2-carboxamide (B126068) | N-dealkylation | 115.0866 | 70.0651, 43.0402 |

| N-cyclobutyl-5-oxopyrrolidine-2-carboxamide | Oxidation | 183.1182 | 128.0706, 100.0757 |

Capillary Electrophoresis for Chirality and Purity Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds and the assessment of purity mdpi.com. Due to its high efficiency, low sample consumption, and versatility, CE is a valuable tool in the analysis of this compound.

For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantiomeric resolution of a wide range of compounds, including those with pyrrolidine scaffolds nih.govmdpi.comresearchgate.netnih.gov. The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For this compound, various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin, could be screened to achieve optimal enantioseparation.

CE can also be used for purity analysis by separating the main compound from its impurities based on differences in their charge-to-size ratios. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to separate neutral impurities.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Potential Academic and Research Applications of N Cyclobutylpyrrolidine 2 Carboxamide As a Chemical Probe

Utility as a Molecular Tool for Target Validation in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The process of target validation involves using such probes to confirm that modulating a particular biological target has a desired therapeutic effect.

Currently, there are no specific published studies detailing the use of N-cyclobutylpyrrolidine-2-carboxamide as a molecular tool for target validation. While the compound is listed in chemical supplier databases and is mentioned within patents as an intermediate or part of a chemical library, its biological targets and utility as a selective probe have not been characterized in the public domain. google.comgoogle.combldpharm.com For a compound to be considered a useful chemical probe for target validation, it would need to exhibit high potency and selectivity for a specific biological target, and this information is not currently available for this compound.

Contribution to Understanding Pyrrolidine (B122466) Scaffold Pharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comnih.gov The pharmacology of pyrrolidine-containing compounds is diverse, and the substituents on the pyrrolidine ring play a crucial role in determining their biological activity and selectivity.

The N-substitution on the pyrrolidine-2-carboxamide (B126068) scaffold is a key determinant of its pharmacological properties. Structure-activity relationship (SAR) studies on various N-substituted pyrrolidine-2-carboxamides have demonstrated that modifications at this position can significantly influence potency and selectivity for different biological targets. nih.govrsc.org For instance, in the context of anticonvulsant activity, different N-aryl substitutions on the pyrrolidine-2-carboxamide core have led to compounds with varying degrees of efficacy. rroij.comresearchgate.net

The cyclobutyl group, while less common than other alkyl or aryl substituents, can offer unique properties to a molecule. Its rigid, puckered structure can help to conformationally constrain the molecule, potentially leading to higher binding affinity and selectivity for a target protein. The inclusion of a cyclobutyl moiety can also impact a compound's physicochemical properties, such as lipophilicity and metabolic stability.

While this compound itself has not been the subject of detailed pharmacological studies, its synthesis has been included in patents for libraries of compounds designed as lysine (B10760008) mimetics. google.comgoogle.com This suggests a potential, though currently unexplored, role in targeting enzymes or receptors that recognize lysine residues. The systematic study of N-cycloalkyl-pyrrolidine-2-carboxamides, including the cyclobutyl derivative, could therefore contribute to a deeper understanding of the SAR of this important scaffold and potentially lead to the discovery of novel therapeutic agents.

Future Directions and Unexplored Research Avenues for N Cyclobutylpyrrolidine 2 Carboxamide

Exploration of Novel Biological Targets

The pyrrolidine (B122466) carboxamide scaffold is a common feature in a variety of biologically active molecules, suggesting that N-cyclobutylpyrrolidine-2-carboxamide could interact with a range of novel biological targets. The structural characteristics of this compound, specifically the presence of a cyclobutyl group, warrant a broad screening approach to identify its potential pharmacological profile.

Systematic screening against diverse target classes is a logical first step. Based on the activities of related compounds, several areas appear particularly promising. For instance, various pyrrolidine and pyrrole (B145914) carboxamides have demonstrated potent activity against microbial enzymes, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov Therefore, evaluating this compound for antibacterial or antifungal properties is a meritorious avenue. Similarly, N-substituted pyrrolidine-2-carboxamides have been synthesized and evaluated for anticonvulsant activity, indicating potential interactions with targets in the central nervous system (CNS). researchgate.netrroij.com

Future research should involve screening this compound against a comprehensive panel of receptors, enzymes, and ion channels. This could unveil unexpected activities and provide a foundation for developing new therapeutic agents.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale based on Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Bacterial Enzymes | Pyrrolidine carboxamides inhibit key enzymes in Mycobacterium tuberculosis. nih.govnih.gov | Infectious Diseases (e.g., Tuberculosis) |

| CNS Receptors/Ion Channels | N-substituted pyrrolidine-2-carboxamides show potential as anticonvulsant agents. researchgate.netrroij.com | Neurology (e.g., Epilepsy) |

| Metabolic Enzymes | Certain derivatives act as 11β-HSD1 inhibitors, relevant to metabolic syndrome. nih.gov | Endocrinology, Metabolic Disorders |

| Kinases (e.g., VEGFR2) | Related quinoxaline-2-carboxamides have shown potential as kinase inhibitors. mdpi.com | Oncology |

| Viral Proteases | The pyrrolidine scaffold is present in several antiviral drugs. mdpi.com | Virology |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry offers opportunities to produce this compound and its analogues more efficiently and sustainably. Traditional synthesis of similar compounds has often relied on standard peptide coupling reagents or multi-step processes that may involve harsh chemicals like phosphorous pentachloride. nih.govrroij.com Future efforts should focus on developing greener and more advanced synthetic routes.

Modern synthetic strategies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, could be explored. tandfonline.com These methods increase efficiency and reduce waste. Furthermore, the application of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for pyrrolidine derivatives. tandfonline.comnih.gov

Another promising direction is the adoption of continuous flow chemistry. This technology enables safer, more scalable, and highly controlled synthesis compared to traditional batch methods. Exploring biocatalysis, using enzymes to perform specific chemical transformations, could also lead to highly stereoselective and environmentally friendly synthetic pathways. The development of such methodologies would not only facilitate the study of this compound but also align with the principles of green chemistry. ontosight.aimdpi.com

Integration with Emerging Research Technologies (e.g., optogenetics, chemogenetics in model systems)

Should this compound be found to interact with a specific biological target, particularly within the nervous system, it could be leveraged as a tool in cutting-edge research fields like chemogenetics. Chemogenetics allows for the remote control of cell populations, such as neurons, through the use of engineered receptors (e.g., Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs) and specific, otherwise inert, small molecules. acs.orgnih.gov

A future research goal could be to develop a derivative of this compound that acts as a selective ligand for a DREADD. This would create a powerful chemical tool for dissecting the function of specific neural circuits in health and disease. rsc.orgrsc.org For example, if the compound targets a receptor involved in a particular neurological disorder, a chemogenetic tool based on its structure would enable researchers to activate or inhibit the relevant neural pathways with high precision in model organisms, providing invaluable insights into the disease's mechanisms. addgene.org

This integration would represent a significant step, moving the compound from a mere subject of study to an enabling technology for broader biological and neuroscience research.

Addressing Gaps in Current Academic Understanding of Pyrrolidine Carboxamide Interactions

A significant gap in the knowledge of this compound is the lack of understanding of its structure-activity relationships (SAR). mdpi.com Future research must systematically investigate how modifications to its chemical structure affect its biological activity.

A focused research program should synthesize a library of analogues. This could involve:

Modification of the cyclobutyl group: Exploring different ring sizes (e.g., cyclopentyl, cyclohexyl) and substitutions on the cyclobutyl ring to probe the steric and electronic requirements of the binding pocket.

Substitution on the pyrrolidine ring: Introducing substituents at various positions on the pyrrolidine core to explore how this influences binding affinity and selectivity.

Stereochemical analysis: Synthesizing and testing individual enantiomers, as it is common for the biological activity of chiral molecules like this to reside in a single stereoisomer. nih.gov

These experimental SAR studies should be complemented by computational methods. Molecular docking and dynamic simulations can provide insights into the binding mode of this compound with its potential biological targets, helping to rationalize experimental findings and guide the design of more potent and selective derivatives. nih.gov A thorough understanding of its SAR is fundamental to optimizing the compound for any identified biological activity and is a critical step in its potential development as a therapeutic agent or research tool.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phosphorous pentachloride |

Conclusion: Synthesizing Academic Contributions on N Cyclobutylpyrrolidine 2 Carboxamide

Summary of Key Academic Findings and Methodological Advances

Academic research into pyrrolidine-2-carboxamide (B126068) derivatives has primarily focused on their synthesis and potential as bioactive molecules. The core structure, derived from the amino acid proline, serves as a versatile scaffold in drug discovery.

Synthesis: The synthesis of N-substituted pyrrolidine-2-carboxamides, including the cyclobutyl derivative, generally follows established peptide coupling protocols. The most common method involves the reaction of pyrrolidine-2-carboxylic acid (proline) with the desired primary amine, in this case, cyclobutylamine (B51885). To facilitate this amide bond formation, the carboxylic acid group of proline is typically activated.

Methodological advances in this area include the use of various coupling reagents to improve yield and minimize side reactions. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization at the chiral center of the proline. An alternative approach involves the conversion of proline to a more reactive species, such as an acid chloride, which then readily reacts with the amine.

The choice of solvent and reaction conditions is crucial for optimal synthesis. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently employed. The reaction is typically carried out at room temperature, although gentle heating may be used to drive the reaction to completion. Purification of the final product is usually achieved through chromatographic techniques.

Stereochemistry: As proline is a chiral amino acid, N-cyclobutylpyrrolidine-2-carboxamide can exist as two enantiomers: (S)-N-cyclobutylpyrrolidine-2-carboxamide and (R)-N-cyclobutylpyrrolidine-2-carboxamide. The stereochemistry of the final product is determined by the starting proline enantiomer. Maintaining the stereochemical integrity during synthesis is a key consideration, and the use of appropriate coupling reagents and conditions is critical to prevent racemization. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater potency than the other.

Broader Implications for Chemical Biology and Medicinal Chemistry

The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a cyclobutyl group onto the amide nitrogen has several potential implications for the compound's properties.

The rigid, three-dimensional structure of the cyclobutyl ring can also introduce conformational constraints on the molecule. This can be advantageous in drug design, as it can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity.

Potential Biological Activities: While specific biological activities for this compound have not been extensively reported, the broader class of N-substituted pyrrolidine-2-carboxamides has been investigated for a variety of therapeutic applications. These include roles as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes. The specific biological profile of this compound would need to be determined through biological screening and in-depth pharmacological studies. The cyclobutyl moiety could potentially interact with specific hydrophobic pockets within a target protein, leading to unique biological activities.

The proline core itself is known to be a key recognition element for various biological targets. For instance, proline-rich sequences are involved in numerous protein-protein interactions. Therefore, this compound could potentially modulate such interactions.

Concluding Remarks on Research Trajectory and Future Impact in Basic Science

This compound represents a specific chemical entity within the broader and more extensively studied class of pyrrolidine-2-carboxamide derivatives. While direct research on this compound appears limited, its chemical structure suggests several avenues for future investigation.

The future research trajectory for this compound would likely begin with its synthesis and thorough characterization, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties. Following this, the compound would likely be subjected to a broad range of biological screening assays to identify any potential therapeutic activities.

Should any promising biological activity be identified, further studies would focus on elucidating its mechanism of action. This could involve identifying the specific biological target and characterizing the molecular interactions between the compound and the target. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs with modifications to the cyclobutyl and pyrrolidine (B122466) rings, would be crucial for optimizing the compound's potency and selectivity.

In basic science, this compound could serve as a chemical probe to investigate biological processes. Its unique combination of a proline scaffold and a cyclobutyl substituent could be used to explore the structural requirements for binding to specific proteins or enzymes. The conformational constraints imposed by the cyclobutyl group could provide valuable insights into the bioactive conformation of related ligands.

Q & A

Basic: What are the recommended methods for synthesizing N-cyclobutylpyrrolidine-2-carboxamide with high purity and yield?

Answer:

Synthesis of this compound typically involves multi-step reactions, including cyclobutyl group introduction and carboxamide formation. Key considerations include:

- Temperature Control : Maintain reaction temperatures between 50–70°C to optimize intermediate stability and minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acid or base catalysts (e.g., triethylamine) improve coupling efficiency during carboxamide formation .

- Purification : Column chromatography (silica gel, chloroform/acetone eluent) is critical for isolating the final product with >95% purity .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclobutyl and pyrrolidine ring configurations by identifying proton coupling patterns and carbon environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry for chiral centers, though this requires high-quality single crystals .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or MS data may arise from:

- Dynamic Stereochemistry : Use variable-temperature NMR to detect ring puckering or conformational changes in the pyrrolidine moiety .

- Tautomerism : Analyze pH-dependent spectral shifts (e.g., carboxamide tautomers) via N NMR .

- Impurity Identification : Cross-reference with HPLC-MS to distinguish degradation byproducts (e.g., oxidation at the cyclobutyl group) .

Contradictions require iterative validation using complementary techniques (e.g., IR spectroscopy for functional groups) .

Advanced: What mechanistic approaches are used to study the bioactivity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., proteases) using fluorescence-based kinetics .

- Molecular Docking : Simulate ligand-receptor interactions (e.g., with pyrrolidine-binding pockets) using software like AutoDock Vina .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., cyclobutyl vs. phenyl groups) to correlate structural features with activity .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photolytic cleavage of the carboxamide bond .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the pyrrolidine ring .

- Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage, avoiding protic solvents like water or ethanol .

Advanced: How can computational modeling improve the design of this compound analogs?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the cyclobutyl or carboxamide groups .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the pyrrolidine ring in biological environments (e.g., lipid bilayers) .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles prior to synthesis .

- Fragment-Based Design : Deconstruct the molecule into pharmacophoric units (e.g., cyclobutyl as a rigid spacer) for scaffold hopping .

Advanced: What strategies resolve low yield in the cyclobutyl group functionalization step?

Answer:

Low yields often stem from steric hindrance or ring strain. Mitigation strategies include:

- Ring-Opening Reagents : Employ transition-metal catalysts (e.g., Pd/C) to facilitate cyclobutyl ring activation .

- Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce side products via controlled heating .

- Protecting Groups : Temporarily block reactive sites on the pyrrolidine ring (e.g., Boc protection) during cyclobutylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.